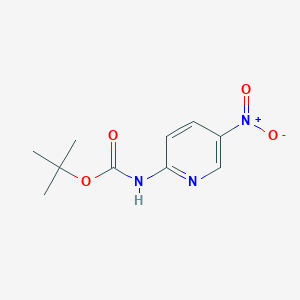

tert-Butyl (5-nitropyridin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate typically involves the reaction of 5-nitropyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

化学反応の分析

tert-Butyl (5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl (5-nitropyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features enhance drug efficacy and specificity, making it a valuable component in medicinal chemistry .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study involving H1975 and PC9 cell lines revealed that treatment with a related compound led to dose-dependent tumor growth suppression, highlighting its potential as an effective anticancer agent.

Agricultural Chemistry

Sustainable Agrochemical Formulations

The compound is utilized in formulating agrochemicals that provide effective pest control while minimizing environmental impact. Its low toxicity profile makes it an attractive choice for developing environmentally friendly agricultural products .

Material Science

Enhancement of Polymer Properties

In material science, this compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is critical for developing advanced materials used in electronics and automotive industries .

Analytical Chemistry

Reagent for Biomolecule Detection

This compound functions as a reagent in analytical methods for detecting and quantifying specific biomolecules. Its use aids researchers in drug testing and environmental monitoring, showcasing its versatility in analytical applications .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies focused on enzyme inhibition and receptor binding. These investigations contribute to understanding biochemical pathways and identifying potential therapeutic targets .

Comparative Data Table

The following table summarizes the applications of this compound across different fields:

| Field | Application | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Effective against neurological disorders; anticancer activity noted |

| Agricultural Chemistry | Formulation of eco-friendly agrochemicals | Low toxicity; effective pest control solutions |

| Material Science | Enhances polymer thermal stability | Used in electronics and automotive materials |

| Analytical Chemistry | Reagent for biomolecule detection | Aids in drug testing and environmental monitoring |

| Biochemical Research | Studies on enzyme inhibition | Contributes to understanding biochemical pathways |

作用機序

The mechanism of action of tert-Butyl (5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of the target proteins and affect various biochemical pathways .

類似化合物との比較

tert-Butyl (5-nitropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: This compound has a similar structure but contains a thioether linkage instead of a direct carbon-nitrogen bond.

tert-Butyl (6-nitropyridin-2-yl)carbamate: This compound has the nitro group in a different position on the pyridine ring.

tert-Butyl (2-bromo-5-fluorophenethyl)carbamate: This compound has a different aromatic ring structure and contains halogen substituents.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

生物活性

tert-Butyl (5-nitropyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group on the pyridine ring, which is significant for its biological interactions. The compound can be represented as follows:

Antimicrobial Properties

Research indicates that related pyridine-based compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit various bacterial strains, suggesting that this compound may also possess similar properties. A summary of the antimicrobial activity of related compounds is presented in Table 1.

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Pyridine Derivative A | E. coli | 15 |

| Pyridine Derivative B | S. aureus | 12 |

| This compound | Not yet tested | N/A |

Neuroprotective Effects

A study highlighted the neuroprotective effects of aromatic carbamates, including those similar to this compound. These compounds were shown to upregulate anti-apoptotic proteins and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various enzymes and proteins, modulating their activity. This interaction could lead to various biochemical effects, including the modulation of signaling pathways involved in cell survival and apoptosis .

Study on Neuroprotective Properties

In a study involving human neuroblastoma cells, derivatives similar to this compound were screened for their ability to protect against etoposide-induced apoptosis. The results indicated that certain structural modifications enhanced protective effects, suggesting a structure-activity relationship critical for developing neuroprotective agents .

Synthesis and Evaluation

The synthesis of this compound was achieved through standard carbamate formation techniques. The evaluation included testing for cytotoxicity against various cancer cell lines, where preliminary data indicated moderate cytotoxic effects compared to control compounds .

特性

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-88-0 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。